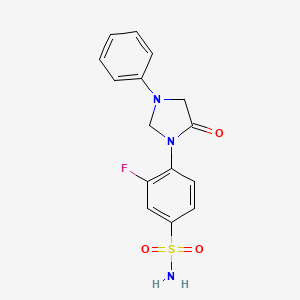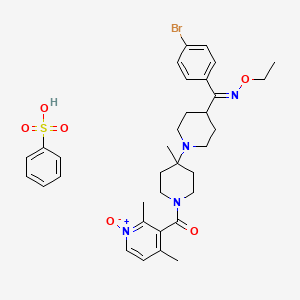
Pyrazolopyridazine 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolopyridazine 1 is a heterocyclic compound that belongs to the class of fused ring systems. It is known for its wide range of biological activities, including analgesic, antimicrobial, anti-inflammatory, and antifungal properties . This compound has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing pyrazolopyridazine 1 involves a one-pot cascade synthesis from 4-(bromo(aryl)methyl)-3-chloropyridazines in PEG-400, an eco-friendly solvent system . This method includes nucleophilic substitution, ring closure, and oxidative aromatization in a single step, yielding the compound in good yields (60-85%) . The use of bidentate electron-donor ligands enhances the efficiency of the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the one-pot cascade synthesis method mentioned above provides a scalable and eco-friendly approach that could be adapted for industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrazolopyridazine 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazolopyridazine ring.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of electron-donor ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and various halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .
Wissenschaftliche Forschungsanwendungen
Pyrazolopyridazine 1 has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of pyrazolopyridazine 1 involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of glycogen synthase kinase (GSK-3) and CDK2/cyclin A . These interactions disrupt the normal functioning of these enzymes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-c]pyridazine: This compound shares a similar fused ring structure and exhibits comparable biological activities.
Pyrazolo[1,5-a]pyrimidine: Known for its fluorescent properties and applications in optical materials.
Phenazopyridine: Used as a urinary tract analgesic, although it has a different mechanism of action.
Uniqueness
Pyrazolopyridazine 1 stands out due to its broad spectrum of biological activities and its potential as a therapeutic agent in cancer treatment . Its ability to inhibit key enzymes involved in cell proliferation makes it a promising candidate for further drug development.
Eigenschaften
CAS-Nummer |
551920-54-8 |
|---|---|
Molekularformel |
C17H14N6O |
Molekulargewicht |
318.33 g/mol |
IUPAC-Name |
N-(3-methoxyphenyl)-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine |
InChI |
InChI=1S/C17H14N6O/c1-24-13-5-2-4-12(10-13)21-17-18-9-7-15(22-17)14-11-20-23-16(14)6-3-8-19-23/h2-11H,1H3,(H,18,21,22) |
InChI-Schlüssel |
GBNWWXHUOVAUHT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)NC2=NC=CC(=N2)C3=C4C=CC=NN4N=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(benzo[d][1,3]dioxol-5-yl(1H-imidazol-1-yl)methyl)benzo[d][1,3]dioxol-5-ol](/img/structure/B3062963.png)


![(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1S,2R,3R,4S,6R)-4,6-diamino-2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]oxyoxane-3,4,5-triol](/img/structure/B3062980.png)





![5-methyl-1-phenyl-6H-pyrido[4,3-b]carbazole](/img/structure/B3063036.png)


